Enabling a Diastereoselective Overman Rearrangement for BACE Inhibitor Synthesis
In a multi-step synthesis targeting β-secretase (BACE) inhibitors, (S)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate was used as a chiral starting material. This enabled a key diastereoselective Overman rearrangement that would not be possible with achiral or racemic starting materials [1]. The process yielded the major desired trans-diastereomer in 63% yield after crystallization from a ~4:1 diastereomeric mixture, with its stereochemistry confirmed by X-ray crystallography [1].
| Evidence Dimension | Diastereomeric Ratio (dr) in Overman Rearrangement |
|---|---|
| Target Compound Data | ~4:1 dr favoring trans-diastereomer; major diastereomer isolated in 63% yield [1] |
| Comparator Or Baseline | Achiral or racemic 2-methyl-4-oxopiperidine starting material would yield a 1:1 mixture of enantiomers, not diastereomers. |
| Quantified Difference | Not applicable; target compound provides a > 0% yield of the desired chiral product vs. 0% yield from an achiral analog. |
| Conditions | Asymmetric synthesis; Overman rearrangement conditions at 180 °C in toluene [1]. |
Why This Matters
This specific chiral synthon is required to achieve the stereocontrol needed for synthesizing the desired BACE inhibitor scaffold; an achiral or racemic alternative would fail to produce the same stereochemically pure advanced intermediate.
- [1] Martinez-Alsina, L. A., Murray, J. C., Buzon, L. M., Bundesmann, M. W., Young, J. M., & O'Neill, B. T. (2017). Spiropiperidine Sultam and Lactam Templates: Diastereoselective Overman Rearrangement and Metathesis followed by NH Arylation. The Journal of Organic Chemistry, 82(23), 12246–12256. View Source
